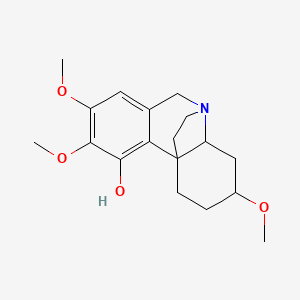

Hippeastidine

Description

Structure

3D Structure

Properties

CAS No. |

66276-51-5 |

|---|---|

Molecular Formula |

C18H25NO4 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

4,5,12-trimethoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-3-ol |

InChI |

InChI=1S/C18H25NO4/c1-21-12-4-5-18-6-7-19(14(18)9-12)10-11-8-13(22-2)17(23-3)16(20)15(11)18/h8,12,14,20H,4-7,9-10H2,1-3H3 |

InChI Key |

XQFCONVZHYBBOH-UHFFFAOYSA-N |

SMILES |

COC1CCC23CCN(C2C1)CC4=CC(=C(C(=C34)O)OC)OC |

Canonical SMILES |

COC1CCC23CCN(C2C1)CC4=CC(=C(C(=C34)O)OC)OC |

Synonyms |

1,2,3,4,4a,6-hexahydro-10-hydroxy-3,8,9-trimethoxy-5,10b-ethanophenanthridine hippeastidine |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Hippeastidine and Its Analogues

Enzyme Inhibition Studies

AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. mdpi.com Galanthamine (B1674398), a well-known Amaryllidaceae alkaloid, is an approved AChE inhibitor. ub.edu While the AChE inhibitory activity of Hippeastidine has not been extensively characterized, an extract containing hippeastrine (a related compound) showed low activity against AChE. mdpi.com

Receptor Binding Assays

The interaction of Amaryllidaceae alkaloids with various neurotransmitter receptors and other cellular receptors is an area of ongoing research. Specific receptor binding profiles for this compound have not yet been established.

Table 3: Enzyme Inhibition Profile of Select Amaryllidaceae Alkaloids

| Enzyme | Alkaloid Example | Type of Inhibition | Significance |

| Acetylcholinesterase (AChE) | Galanthamine | Competitive, Reversible | Treatment of Alzheimer's disease |

| Butyrylcholinesterase (BuChE) | Extract with Hippeastrine | Low inhibition | Potential for broader cholinergic modulation |

Biosynthetic Pathways and Enzymology of Hippeastidine

Precursor Utilization and Initial Stages of Amaryllidaceae Alkaloid Biosynthesis (L-Phenylalanine, L-Tyrosine)

The biosynthetic pathway of Amaryllidaceae alkaloids, including Hippeastidine, begins with two fundamental aromatic amino acids: L-phenylalanine and L-tyrosine. researchgate.netcore.ac.ukmdpi.com These primary metabolites are channeled from general metabolism into the specialized pathway that will ultimately yield the diverse array of Amaryllidaceae alkaloids. core.ac.ukmdpi.com

L-phenylalanine serves as the precursor for the C6-C1 aromatic unit, which comprises ring A and the benzylic carbon of the alkaloid core. ub.edu The initial step involves the action of phenylalanine ammonia (B1221849) lyase (PAL), an enzyme that catalyzes the elimination of ammonia from L-phenylalanine to produce trans-cinnamic acid. core.ac.ukub.edu Subsequent enzymatic modifications, including hydroxylations catalyzed by cytochrome P450 enzymes like cinnamate-4-hydroxylase (C4H) and coumarate-3-hydroxylase (C3H), lead to the formation of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde). researchgate.netcore.ac.uk

Concurrently, L-tyrosine provides the C6-C2-N unit, which forms the second aromatic ring and the two-carbon bridge of the alkaloid structure. ub.edu Tyrosine is decarboxylated by the enzyme tyrosine decarboxylase (TYDC) to yield tyramine (B21549). researchgate.netcore.ac.uk The condensation of tyramine with 3,4-dihydroxybenzaldehyde marks a crucial juncture, leading to the formation of a Schiff base, which is then reduced to create the foundational norbelladine (B1215549) structure. researchgate.netub.edu

Role of O-Methylnorbelladine as a Key Intermediate

Norbelladine undergoes a critical methylation step to form 4'-O-methylnorbelladine, a pivotal intermediate in the biosynthesis of numerous Amaryllidaceae alkaloids. nih.govub.edufourwaves.com This reaction is catalyzed by the enzyme norbelladine 4'-O-methyltransferase (N4OMT), which specifically methylates the 4'-hydroxyl group of the tyramine-derived ring. nih.govrsc.org

The formation of 4'-O-methylnorbelladine is a strategic step, as it serves as the last common precursor before the biosynthetic pathway branches out to form the various alkaloid skeletal types, including the crinine (B1220781), lycorine, and galanthamine (B1674398) series. nih.govscielo.org.mx This intermediate is the direct substrate for the subsequent intramolecular phenolic oxidative coupling reactions that dictate the final core structure of the alkaloid. nih.govmdpi.com

Phenolic Oxidative Coupling Mechanisms Leading to Crinine-type Skeletons

The defining step in the formation of the crinine-type skeleton, characteristic of this compound, is an intramolecular para-para' phenolic oxidative coupling of 4'-O-methylnorbelladine. nih.govub.eduscielo.org.mx This complex reaction involves the joining of the two phenolic rings at positions para to their respective hydroxyl and methoxy (B1213986) groups. ub.edumdpi.com This coupling is believed to be catalyzed by cytochrome P450 enzymes. fourwaves.comresearchgate.net

The oxidative coupling process generates a dienone intermediate. mdpi.com Subsequent intramolecular cyclization, likely an enzymatically controlled Michael-type addition, results in the formation of the characteristic 5,10b-ethanophenanthridine core of the crinine alkaloids. mdpi.com This intricate series of reactions establishes the unique three-dimensional architecture of the crinine skeleton.

Proposed Enzymatic Steps and Gene Clusters Involved in this compound Formation

While the general biosynthetic pathway to the crinine skeleton is established, the specific enzymes and genes involved in the later stages of this compound formation are still under active investigation. Research suggests that cytochrome P450 enzymes, particularly from the CYP96T family, are strong candidates for catalyzing the critical phenolic coupling step. fourwaves.comresearchgate.net

The genes responsible for the biosynthesis of specialized metabolites in plants are often organized into biosynthetic gene clusters (BGCs). whiterose.ac.ukplos.org These clusters contain genes encoding the biosynthetic enzymes, as well as transporters and regulatory factors, facilitating the coordinated expression of the entire pathway. plos.orgnih.gov The identification and characterization of such gene clusters in Amaryllidaceae species are crucial for fully elucidating the enzymatic machinery responsible for this compound synthesis. researchgate.netwhiterose.ac.uk It is hypothesized that a specific set of tailoring enzymes, such as hydroxylases, methyltransferases, and reductases, encoded within a gene cluster, act sequentially on the initial crinine skeleton to introduce the specific functional groups found in this compound. nih.govontosight.ai

| Compound Name |

| 3,4-dihydroxybenzaldehyde |

| 4'-O-methylnorbelladine |

| Crinine |

| Galanthamine |

| This compound |

| L-Phenylalanine |

| L-Tyrosine |

| Lycorine |

| Norbelladine |

| Protocatechuic aldehyde |

| trans-Cinnamic acid |

| Tyramine |

Table 1: Key Enzymes and Intermediates in this compound Biosynthesis An interactive data table is available below, summarizing the crucial components of the this compound biosynthetic pathway.

| Step | Precursor(s) | Key Enzyme(s) | Product/Intermediate |

|---|---|---|---|

| 1a | L-Phenylalanine | Phenylalanine ammonia lyase (PAL) | trans-Cinnamic acid |

| 1b | trans-Cinnamic acid | Cinnamate-4-hydroxylase (C4H), Coumarate-3-hydroxylase (C3H) | 3,4-Dihydroxybenzaldehyde |

| 2 | L-Tyrosine | Tyrosine decarboxylase (TYDC) | Tyramine |

| 3 | 3,4-Dihydroxybenzaldehyde, Tyramine | Norbelladine synthase (NBS) / Reductase | Norbelladine |

| 4 | Norbelladine | Norbelladine 4'-O-methyltransferase (N4OMT) | 4'-O-methylnorbelladine |

| 5 | 4'-O-methylnorbelladine | Cytochrome P450 (e.g., CYP96T family) | Crinine-type skeleton |

| 6 | Crinine-type skeleton | Tailoring enzymes (Hydroxylases, Methyltransferases, etc.) | This compound |

Chemical Synthesis and Derivatization of Hippeastidine and Its Scaffolds

Total Synthesis Approaches to the Hippeastidine Core Structure

This compound is recognized as a crinane-type Amaryllidaceae alkaloid, a class of natural products characterized by a specific tetracyclic core structure scispace.comub.eduscielo.org.mx. The total synthesis of Amaryllidaceae alkaloids is a complex field, with various research groups developing methodologies to construct these intricate molecular architectures researchgate.net. While the provided information discusses the isolation and structural analysis of this compound, including its epimers 6α-hippeastidine and 6β-hippeastidine from natural sources like Hymenocallis littoralis, detailed specific total synthesis routes for this compound itself are not explicitly outlined in the provided search results mdpi.com. However, the broader context of total synthesis in natural products often serves to confirm structural assignments mdpi.com.

Semi-synthetic Modifications and Structural Diversification

Semi-synthetic modifications involve the chemical alteration of naturally occurring compounds to enhance their properties or generate new derivatives eupati.eu. This approach leverages the complex scaffolds provided by nature as starting points for further chemical manipulation. Such modifications can improve attributes like chemical stability or solubility eupati.eu. While the general principles of semi-synthetic chemistry are well-established and applied to various natural products, including other Amaryllidaceae alkaloids like ambelline (B1262613) for structural diversification researchgate.net, specific detailed semi-synthetic modifications directly applied to this compound are not extensively detailed within the provided search results. The concept, however, remains a viable strategy for exploring the chemical space around the this compound core.

Design and Synthesis of Novel this compound Analogues and Derivatives (e.g., this compound/Zephyranine Scaffolds)

The design and synthesis of novel analogues and derivatives often focus on specific chemical scaffolds to create a library of compounds for further study. In the context of this compound, the "this compound/zephyranine scaffolds" are frequently discussed as a significant chemical framework researchgate.netnlk.czresearcher.lifezenodo.orgnlk.czacs.orgsciprofiles.comacs.org. These scaffolds are characterized by a 3- and 4-benzyloxy-benzylamino chemotype nlk.cz. Research has explored derivatives incorporating these scaffolds, often derived from natural sources such as Zephyranthes citrina acs.orgsciprofiles.comacs.org. The synthesis of such analogues allows for structural diversification, which is a key aspect of exploring the chemical and potential biological properties associated with these complex natural product-inspired structures researchgate.nettcu.edu.

Strict Exclusion: Clinical Human Trial Data, Dosage/administration, Safety/adverse Effect Profiles, Clastogenic/mutagenic Effects.

Enzyme Inhibition Studies and Mechanistic Insights

Hippeastidine is a crinine-type alkaloid found in various species of the Amaryllidaceae family, a plant family known for producing a wide array of alkaloids with diverse biological activities. scielo.org.mxresearchgate.netnih.gov Research into these natural products has revealed significant potential, particularly in the area of enzyme inhibition, which is a key strategy in the development of therapeutic agents. scielo.org.mxresearchgate.net The inhibitory activities of these alkaloids against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are of particular interest due to the role of these enzymes in neurodegenerative conditions. scielo.org.mxresearchgate.netconicet.gov.ar

Acetylcholinesterase (AChE) Inhibition and Kinetic Analysis

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. conicet.gov.ar The inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. conicet.gov.arnih.gov Plants from the Amaryllidaceae family are a notable source of AChE-inhibiting alkaloids, with galanthamine (B1674398) being a well-known example that has been approved for clinical use. scielo.org.mxresearchgate.net

This compound has been identified as a moderate inhibitor of acetylcholinesterase. conicet.gov.arnih.govresearchgate.net While specific kinetic data such as IC₅₀ or Kᵢ values for the pure compound are not extensively detailed in the available literature, studies on alkaloid extracts containing this compound provide evidence of its activity. For instance, an alkaloid extract from the bulbs of Habranthus tubispathus, which contains this compound and lycorine, demonstrated significant AChE inhibitory activity. conicet.gov.arresearchgate.net The presence of this compound is suggested to contribute to this observed inhibition. conicet.gov.arresearchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of an Extract Containing this compound

| Source Material | Key Alkaloids Present | AChE IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Alkaloid Extract from Habranthus tubispathus bulbs | This compound, Lycorine | 12.5 | conicet.gov.arresearchgate.net |

The data indicates that extracts rich in this compound possess notable AChE inhibitory properties, positioning this compound as a compound of interest for further investigation in the context of cholinergic modulation.

Butyrylcholinesterase (BChE) Inhibition and Kinetic Analysis

Butyrylcholinesterase is another cholinesterase that hydrolyzes acetylcholine, and its activity levels are observed to increase as Alzheimer's disease progresses. conicet.gov.ar Consequently, inhibitors that can target both AChE and BChE may offer a broader therapeutic effect. scielo.org.mx

Similar to its effects on AChE, this compound-containing extracts have also been evaluated for their inhibitory action against BChE. The alkaloid extract from the bulbs of Habranthus tubispathus was shown to inhibit BChE, although to a lesser extent than its inhibition of AChE. conicet.gov.arresearchgate.net

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of an Extract Containing this compound

| Source Material | Key Alkaloids Present | BChE IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Alkaloid Extract from Habranthus tubispathus bulbs | This compound, Lycorine | 62.8 | conicet.gov.arresearchgate.net |

These findings suggest that this compound may contribute to the dual inhibition profile of Amaryllidaceae alkaloid extracts, though further studies with the isolated compound are needed to fully characterize its specific inhibitory kinetics against BChE.

Exploration of Other Enzyme Targets and Their Modulation

Beyond the cholinesterases, research into Amaryllidaceae alkaloids suggests a broader range of enzymatic targets. For example, norbelladine (B1215549), a biosynthetic precursor to crinine-type alkaloids like this compound, and its derivatives have demonstrated inhibitory activity against prolyl oligopeptidase. mdpi.com This enzyme is involved in neuropeptide metabolism and has been considered a target for neurological and psychiatric disorders. While direct studies on this compound's effect on prolyl oligopeptidase or other specific enzymes are limited, the activity of its precursors suggests a potential area for future research. The diverse biological activities reported for the crinine (B1220781) alkaloid class hint at the possibility of multiple molecular targets. scielo.org.mxmdpi.com

Cellular and Molecular Effects in In Vitro Research Models

The investigation of Amaryllidaceae alkaloids extends to their effects on cellular processes, with many compounds demonstrating significant cytotoxic and antiproliferative activities in non-clinical research models. researchgate.netresearchgate.net These studies are crucial for understanding the potential mechanisms of action at a cellular level.

Studies on Cell Growth Modulation and Viability (Non-clinical Cytotoxicity Screening for Mechanistic Understanding)

This compound has been evaluated for its effects on the growth and viability of various cancer cell lines, with findings indicating a degree of selectivity in its action. Early research identified this compound as having pronounced antineoplastic activity against KB human oral epidermoid carcinoma cells in vitro. researchgate.net

However, a broader screening of 25 Amaryllidaceae alkaloids against a panel of human cancer cell lines (Jurkat, HT-29, and MOLT-4) found that only haemanthamine (B1211331), haemanthidine, and lycorine exhibited significant growth inhibition, implying that this compound was less potent against these specific cell lines under the tested conditions. nih.govacs.org This highlights the selective nature of the cytotoxic effects of Amaryllidaceae alkaloids. The crinine-type skeleton, to which this compound belongs, is generally considered a promising structure for antiproliferative effects. scielo.org.mxlongdom.org

Table 3: In Vitro Cytotoxicity Data for this compound

| Cell Line | Cell Type | Observed Activity | Reference |

|---|---|---|---|

| KB | Human Oral Epidermoid Carcinoma | Pronounced antineoplastic activity | researchgate.net |

| Jurkat, HT-29, MOLT-4 | Human T-cell leukemia, Human colon adenocarcinoma, Human T-cell leukemia | Not significantly active in a broad screen | nih.govacs.org |

Investigations into Molecular Mechanisms of Action (e.g., Protein Synthesis Interference, Cell Cycle Analysis)

While direct mechanistic studies focusing specifically on this compound are not extensively documented, the molecular mechanisms of other cytotoxic Amaryllidaceae alkaloids have been investigated, providing insights into potential pathways. For many alkaloids in this family, including the well-studied lycorine which is often found alongside this compound, the mode of action involves the induction of apoptosis (programmed cell death) and interference with the cell cycle. scielo.org.mxscielo.org.mx

Mechanistic studies on related compounds suggest that interference with protein synthesis is a plausible mechanism of action. semanticscholar.org Furthermore, the ability of Amaryllidaceae alkaloids to induce cell cycle arrest, often at the G1 or G2/M phase, is a frequently reported mechanism contributing to their antiproliferative effects. researchgate.netacs.org It is therefore hypothesized that this compound's cytotoxic activity may also be mediated through these pathways, such as inducing apoptosis or halting cell cycle progression, although direct experimental verification is required. semanticscholar.orgsciprofiles.comnih.gov

Mechanistic Studies of Anti-Infective Activities in Model Systems

Extracts from Hippeastrum species, which contain this compound and other alkaloids, have demonstrated significant antiparasitic activity against protozoa such as Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.com

The molecular targets for the antiparasitic activity of compounds like this compound may involve DNA damage and disruption of the parasite's cellular membranes. Naphthoquinones, for instance, are known to generate oxidative stress and alkylate biomolecules in parasites. scielo.br

The potential antiviral activity of this compound has been a subject of interest. Some studies have explored the antiviral properties of related Amaryllidaceae alkaloids against various viruses. For instance, research has investigated the potential of certain compounds to inhibit the replication of SARS-CoV-2 in cell cultures. mdpi.comyoutube.com The mechanism of action for some antiviral agents involves the inhibition of viral entry into host cells or interference with viral replication processes. youtube.com

Some Amaryllidaceae alkaloids have been reported to possess antimicrobial properties against certain bacterial and fungal strains.

Antiparasitic Activity Against Protozoa (e.g., Trypanosoma cruzi, Plasmodium falciparum)

Antioxidant Mechanisms and Radical Scavenging Properties

The antioxidant properties of compounds are often attributed to their ability to scavenge free radicals. nih.gov Polyphenolic compounds, for example, exhibit antioxidant activity due to their redox properties. nih.gov While the specific antioxidant mechanisms of this compound are not fully elucidated, its chemical structure suggests potential for radical scavenging activity.

Structure Activity Relationship Sar Studies of Hippeastidine Analogues

Identification of Pharmacophores and Structural Determinants for Biological Activity

The biological activity of hippeastidine, a homolycorine-type alkaloid, is intrinsically linked to its distinct structural features. A pharmacophore, which is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity, has been a subject of investigation for this class of compounds. nih.gov For homolycorine (B1213549) alkaloids, the cytotoxic pharmacophore's efficacy is supported by the innate ring systems and the characteristics of their substituents, including size, geometry, and electronics. researchgate.netresearchgate.net

The core structure of this compound belongs to the crinine-type skeleton. mdpi.com The absolute configuration of the molecule is a critical determinant of its biological function. For instance, the determination of the absolute configuration of 6-hydroxy-hippeastidine was established using a combination of electronic circular dichroism (ECD) and quantum chemical calculations, confirming it possesses the crinine-type skeleton. mdpi.comlablcbosn.com The fundamental structure of Amaryllidaceae alkaloids, including this compound, originates from the precursor 4'-O-methylnorbelladine, which undergoes phenolic oxidative coupling to form the various skeletal types. mdpi.com The specific pattern of this coupling dictates the resulting alkaloid class, such as the crinine (B1220781) type, which is crucial for its interaction with biological targets. scielo.org.mx

Studies on related Amaryllidaceae alkaloids have highlighted the importance of specific structural motifs. For example, in lycorine-type alkaloids, ring C appears to play a crucial role in their anti-SARS-CoV-2 activity. researchgate.net While this compound itself has a different skeleton, this underscores the principle that specific rings within the fused system are key determinants of activity. The ways in which the ring systems are appended are considered important features supporting the efficacy of the homolycorine alkaloid cytotoxic pharmacophore. researchgate.net

Correlating Structural Modifications with Changes in Enzyme Inhibition

This compound and its analogues have been evaluated for their potential as enzyme inhibitors, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. dntb.gov.uaresearchgate.net this compound itself is considered a moderate AChE inhibitor. researchgate.netconicet.gov.ar SAR studies focus on how modifications to the this compound scaffold alter this inhibitory activity.

A key analogue, 3-O-demethylthis compound, was isolated and characterized alongside this compound. researchgate.net Its structure differs only by the absence of the methoxy (B1213986) group at the C-3 position. researchgate.net While specific comparative IC50 values are not always detailed in every study, the principle of SAR suggests that such a modification to the aromatic A-ring would alter the electronic and steric properties, thereby influencing binding to the enzyme's active site. researchgate.net

Another modification involves the introduction of a hydroxyl group at the C-6 position, yielding 6α-hydroxythis compound and 6β-hydroxythis compound. mdpi.comresearchgate.net These compounds, isolated as an inseparable epimeric mixture, were identified in Zephyranthes candida. mdpi.com The presence and stereochemistry of this hydroxyl group introduce a new hydrogen-bonding capability and alter the conformation of the C-ring, which can significantly impact enzyme-inhibitor interactions. Enzyme inhibitors can function in several ways, including competing with the substrate for the active site (competitive inhibition) or binding to an allosteric site to induce conformational changes (non-competitive inhibition). longdom.orginteresjournals.orglibretexts.org The introduction of new functional groups, like the hydroxyl at C-6, can change the mode and efficacy of this inhibition.

The table below summarizes the reported enzyme inhibitory activities for this compound and a related analogue.

| Compound | Target Enzyme | Reported Activity | Source |

|---|---|---|---|

| This compound | Acetylcholinesterase (AChE) | Moderate inhibitor | researchgate.netconicet.gov.ar |

| Lycoramine | Acetylcholinesterase (AChE) | IC50 = 17 ± 0.7 μg/mL | sciforum.net |

| Trisphaeridine | Butyrylcholinesterase (BChE) | IC50 = 33.1 ± 3.6 μg/mL | sciforum.net |

Relationship Between Chemical Structure and Cellular Effect Profiles

The relationship between the chemical structure of this compound analogues and their effects on cells, particularly cytotoxicity against cancer cell lines, is a significant area of SAR research. The homolycorine alkaloid framework, to which this compound belongs, is known to possess a cytotoxic pharmacophore. researchgate.netresearchgate.net Good cytotoxic activities have been noted for some homolycorine constituents, like lycorenine (B150351) and hippeastrine, against various hepatic and prostate cancers. researchgate.net

Derivatives such as 6α-hydroxythis compound and 6β-hydroxythis compound have been evaluated for anti-SARS-CoV-2 activity, showing weak effects at non-cytotoxic concentrations. researchgate.net This demonstrates that structural changes can modulate the type of cellular effect, shifting from general cytotoxicity to more specific antiviral activity, albeit weak in this case. The study highlighted that for the related lycorine-type alkaloids, ring C is crucial for this specific antiviral effect, providing a clue for where modifications might be focused to enhance desired activities while minimizing others, like cytotoxicity. researchgate.net

The table below presents data on the cellular effects of alkaloids structurally related to this compound.

| Compound | Cell Line | Effect | Measured Value (IC50 or CC50) | Source |

|---|---|---|---|---|

| Lycorine | Vero-E6 | Cytotoxicity | CC50 = 1.2 µM | researchgate.net |

| Pancratistatin | Vero-E6 | Cytotoxicity | CC50 = 0.13 µM | researchgate.net |

| 6α-hydroxythis compound | SARS-CoV-2 | Antiviral Activity | EC50 = 40–77 µM | researchgate.net |

| 6β-hydroxythis compound | SARS-CoV-2 | Antiviral Activity | EC50 = 40–77 µM | researchgate.net |

Computational Modeling for SAR Prediction and Optimization

Computational modeling has become an indispensable tool for predicting and optimizing the structure-activity relationships of natural products like this compound. google.combvsalud.org These in silico methods allow researchers to understand the interactions between a ligand and its biological target at a molecular level, guiding the synthesis of more effective analogues. researchgate.net

Molecular docking is a key computational technique used to predict the binding mode and affinity of a molecule to the active site of a target enzyme. researchgate.net For this compound analogues, docking studies can elaborate the binding forces with the active sites of enzymes like AChE, helping to establish a rational basis for the observed SAR. researchgate.net For instance, computational studies on related Amaryllidaceae alkaloids have been used to discuss structure-activity relationships with cholinesterase enzymes. researchgate.net

Future Research Directions and Research Tool Potential

Advancements in Isolation and Analytical Technologies

The isolation and characterization of Hippeastidine from its natural plant sources have been revolutionized by modern analytical techniques, which offer significant improvements in efficiency, purity, and structural elucidation over traditional methods.

Historically, the isolation of alkaloids was a laborious process. However, recent advancements have introduced more sophisticated and efficient methodologies. Techniques such as Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE) have been developed to enhance extraction efficiency and reduce processing time. mdpi.com For purification and analysis, modern chromatography and spectroscopy are indispensable. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) provide high-resolution separation of complex alkaloid mixtures. jocpr.com

A significant leap forward involves the use of hyphenated techniques, which couple separation with detection and characterization. The HPLC-PDA-SPE-NMR technique, for instance, allows for the direct isolation and structural analysis of compounds from a complex mixture. researchgate.net Furthermore, the integration of computational methods with spectroscopic data has become a powerful strategy. Computer-Assisted 3D Structure Elucidation (CASE-3D) and Density Functional Theory (DFT) calculations are now used alongside NMR and High-Resolution Mass Spectrometry (HRMS) to confirm structures and resolve ambiguities, which is particularly useful for isomeric compounds like this compound. researchgate.net These integrated approaches not only accelerate the discovery of new alkaloids but also ensure a higher degree of structural accuracy. researchgate.net

| Technology | Description | Advantage in this compound Research |

|---|---|---|

| HPLC-PDA-SPE-NMR | A hyphenated technique combining High-Performance Liquid Chromatography with a Photodiode Array detector and Solid Phase Extraction-Nuclear Magnetic Resonance spectroscopy. | Enables rapid, online isolation and structural determination of alkaloids directly from crude plant extracts. researchgate.net |

| CASE-3D | Computer-Assisted 3D Structure Elucidation uses computational algorithms to determine the three-dimensional structure of a molecule from its spectroscopic data. | Reduces misassignment of complex structures and helps differentiate between closely related isomers. researchgate.net |

| GC-MS | Gas Chromatography-Mass Spectrometry is used to identify different substances within a test sample. | Effective for identifying the alkaloid composition in plant extracts, including known compounds like this compound. researchgate.net |

| DFT Calculations | Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of molecules. | Aids in confirming the stereochemistry and absolute configuration of isolated alkaloids by comparing calculated and experimental spectroscopic data. researchgate.net |

Elucidation of Complete Biosynthetic Pathway Enzymes and Genes

A complete understanding of the biosynthetic pathway of this compound is crucial for its potential biotechnological production. While the general pathway for Amaryllidaceae alkaloids is known to originate from the precursor norbelladine (B1215549), the specific enzymes and genes responsible for the subsequent, intricate chemical transformations remain largely uncharacterized. researchgate.netslideshare.net

Future research will focus on identifying the complete set of enzymes involved. This endeavor requires a multi-faceted approach combining transcriptomics, proteomics, and gene-function analysis. sebiology.orgfrontiersin.org By sequencing the transcriptome of this compound-producing plants, researchers can identify candidate genes that are highly expressed during alkaloid synthesis. sebiology.org A homology-guided gene discovery strategy can then be employed, where researchers search for genes with sequences similar to known enzymes that catalyze related reactions in other species, such as cytochrome P450s (P450s) and N-methyltransferases. mdpi.com

Chemoproteomics has emerged as a particularly powerful tool, as it allows for the direct profiling of active enzymes in their native environment without the need for gene cloning, which is often a bottleneck in plant research. frontiersin.org Once candidate genes are identified, their functions must be confirmed. This can be achieved by expressing the genes in a heterologous host system, such as yeast or Nicotiana benthamiana, and verifying that the resulting enzyme performs the expected chemical conversion. mdpi.comnih.gov Elucidating the entire enzymatic sequence will not only provide fundamental biological knowledge but also pave the way for metabolic engineering and the sustainable, large-scale production of this compound and its derivatives. frontiersin.orgmdpi.com

Exploration of Novel this compound Derivatives for Mechanistic Biological Research

The exploration of novel derivatives, both natural and synthetic, is a key strategy for understanding the structure-activity relationships (SAR) of this compound and for discovering new leads for biological research. researchgate.netacs.org Isolating previously undescribed, naturally occurring analogues from various Amaryllidaceae species continues to be a fruitful area of investigation. acs.org

In addition to discovering natural variants, synthetic chemistry offers the ability to systematically modify the this compound scaffold. These synthetic derivatives can be designed to probe the importance of specific functional groups for a given biological activity. By creating a library of related compounds and evaluating their effects in biological assays, researchers can build a comprehensive SAR profile. This information is invaluable for understanding how this compound interacts with its molecular targets and for designing more potent and selective compounds. mdpi.com Recent phytochemical studies have successfully isolated and characterized new alkaloids with the this compound/zephyranine scaffold, providing new parent molecules for further biological and synthetic exploration. acs.org

Development of this compound as a Chemical Probe for Biological Processes

A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target within a cell, allowing researchers to study that target's function in its native environment. mskcc.orgox.ac.uk Developing this compound into a chemical probe represents a significant opportunity to elucidate its precise mechanism of action.

This development process involves "mutating" the chemical structure to incorporate specific functionalities without disrupting its core biological activity. mskcc.org For example, a fluorescent tag could be attached to the this compound molecule, creating a probe that allows for the visualization of its subcellular localization and its binding partners via microscopy. mskcc.org Alternatively, attaching a biotin (B1667282) tag would enable researchers to perform affinity purification-mass spectrometry experiments to pull down and identify the specific proteins that this compound binds to within the cell. mskcc.org

The design of such probes requires a deep understanding of the molecule's structure-activity relationship to ensure the tag does not interfere with its binding. thegauntgroup.com A successful this compound-based probe would be an invaluable tool for chemical biology, enabling the direct investigation of the cellular pathways it modulates and providing insights that are often difficult to obtain through classical genetic or biochemical methods alone. mskcc.orgnumberanalytics.com

Synergistic Interactions with Other Bioactive Compounds in Research Contexts

Investigating the synergistic interactions between this compound and other bioactive compounds is a promising research direction. Synergy occurs when the combined biological effect of two or more compounds is greater than the sum of their individual effects. afjbs.com This can lead to enhanced efficacy and can be a powerful strategy in various research contexts, including drug discovery. frontiersin.org

Research on related Amaryllidaceae alkaloids has already demonstrated the potential of this approach. For instance, a significant synergistic effect was observed when the alkaloid montanine (B1251099) was combined with the conventional drug benznidazole (B1666585) in treating Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.netresearchgate.net This synergy suggests that the alkaloid may enhance the drug's efficacy or act on a complementary pathway. researchgate.net

Future studies could explore this compound in combination with known therapeutic agents or other natural products. The mechanisms underlying potential synergy could involve one compound enhancing the bioavailability of the other, or the two compounds targeting different nodes in a complex disease pathway. afjbs.commdpi.com Such research could reveal novel combination strategies and provide deeper insights into the complex biological networks where these compounds are active. frontiersin.org

Q & A

Q. What are the standard methodologies for isolating and characterizing Hippeastidine from plant sources?

this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Key characterization steps include:

- HRESIMS to determine molecular formula (e.g., C₁₈H₂₆NO₄ for this compound) .

- 1D/2D NMR (¹H, ¹³C, HSQC, HMBC, NOESY) to assign planar structure and substituent positions. For example, NOESY correlations help identify spatial relationships (e.g., H-7 and H-6 in aulicine, a structurally related alkaloid) .

- GC-MS for fragmentation pattern comparison with known analogs (e.g., 1,2-dihydroethanophenantridines) .

- Elemental analysis to confirm purity .

Q. How can researchers distinguish this compound from structurally similar crinine-type alkaloids?

Critical differences arise in NMR splitting patterns and substituent positions:

- Compare H-3 and H-4 coupling constants (e.g., δ1.21 quartet for H-4β in aulicine vs. This compound) to infer stereochemical relationships between methoxyl groups and ethano bridges .

- Analyze aromatic ring substitution patterns : this compound’s A-ring is penta-substituted, while analogs like haemanthamine may differ in hydroxyl/methoxy group placement .

- Use HRESIMS to confirm molecular mass discrepancies (e.g., this compound vs. 6-hydroxythis compound isomers) .

Advanced Research Questions

Q. What integrated approaches resolve contradictions in this compound’s absolute stereochemistry?

this compound’s β-crinane vs. α-crinane stereochemical ambiguity persists due to missing X-ray/CD data . Methodological solutions include:

- X-ray crystallography : Direct determination using single-crystal diffraction (e.g., aulicine’s structure was confirmed via Cu-Kα radiation) .

- Chiroptical spectroscopy :

Q. How can mixed-methods frameworks address challenges in studying this compound’s bioactivity?

A hypothetical mixed-methods study could integrate:

- Quantitative question : “Does this compound induce dose-dependent clastogenic effects in in vitro models?” (test via micronucleus assay, referencing ).

- Qualitative question : “What structural features correlate with this compound’s toxicity across species?” (analyzed via SAR studies and literature meta-analysis) .

- Data triangulation : Cross-validate toxicity results with computational docking (e.g., binding affinity to DNA topoisomerases) and NMR-based metabolic profiling .

Q. What computational strategies improve the accuracy of this compound derivative identification in complex mixtures?

For epimeric mixtures (e.g., 6-hydroxythis compound isomers):

- CASE (Computer-Assisted Structure Elucidation) : Combine 2D NMR data with fragmentation trees to generate plausible structures .

- DFT-optimized chemical shifts : Compare calculated vs. experimental ¹³C/¹H NMR shifts to validate substituent positions (e.g., C-9 vs. C-10 methoxy groups) .

- Multivariate analysis : Use PCA or PLS-DA to differentiate isomers in LC-MS datasets .

Methodological Considerations

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

- Detailed protocols : Report solvent ratios, column specifications, and NMR acquisition parameters (e.g., 500 MHz, CDCl₃ as solvent) .

- Batch-to-batch consistency : For synthetic analogs, request peptide content analysis and TFA removal validation if used in bioassays .

- Supplementary data : Deposit raw NMR/HRESIMS files in repositories (e.g., Zenodo) and cite them in appendices .

Q. What statistical frameworks are appropriate for analyzing this compound’s pharmacological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.